Cas no 2703782-45-8 ({2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride)

2703782-45-8 structure
اسم المنتج:{2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride
كاس عدد:2703782-45-8
وسط:C9H10ClF4N
ميغاواط:243.629015445709
MDL:MFCD34551440
CID:5329098
PubChem ID:165951137
{2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Z5218022678
- {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride
-
- MDL: MFCD34551440
- نواة داخلي: 1S/C9H9F4N.ClH/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H
- مفتاح Inchi: UDADTSKRJVVGRG-UHFFFAOYSA-N
- ابتسامات: Cl.FC1C(C(F)(F)F)=CC=CC=1CNC
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 180
- طوبولوجي سطح القطب: 12
{2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33051030-5.0g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95.0% | 5.0g |
$2070.0 | 2025-02-20 | |
Enamine | EN300-33051030-1.0g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95.0% | 1.0g |
$714.0 | 2025-02-20 | |
Enamine | EN300-33051030-10g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 10g |
$3069.0 | 2023-09-04 | |
1PlusChem | 1P027ZZ9-50mg |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 50mg |
$260.00 | 2024-05-08 | |
1PlusChem | 1P027ZZ9-250mg |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 250mg |
$499.00 | 2024-05-08 | |
1PlusChem | 1P027ZZ9-1g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 1g |
$945.00 | 2024-05-08 | |
Aaron | AR02807L-250mg |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 250mg |
$511.00 | 2025-02-15 | |
1PlusChem | 1P027ZZ9-2.5g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 2.5g |
$1791.00 | 2024-05-08 | |
Aaron | AR02807L-2.5g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 2.5g |
$1949.00 | 2025-02-15 | |
Enamine | EN300-33051030-5g |
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2703782-45-8 | 95% | 5g |
$2070.0 | 2023-09-04 |
{2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride الوثائق ذات الصلة
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
2703782-45-8 ({2-fluoro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride) منتجات ذات صلة
- 55290-64-7(Dimethipin)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
الموردين الموصى بهم
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
